cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride
CAS No.: 2105380-44-5
Cat. No.: VC4579003
Molecular Formula: C8H17Cl2FN2
Molecular Weight: 231.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2105380-44-5 |
|---|---|
| Molecular Formula | C8H17Cl2FN2 |
| Molecular Weight | 231.14 |
| IUPAC Name | (3S,4R)-4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride |
| Standard InChI | InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H/t7-,8+;;/m0../s1 |
| Standard InChI Key | URIDQHGCHQFRFK-OXOJUWDDSA-N |
| SMILES | C1CN(C1)C2CCNCC2F.Cl.Cl |
Introduction
Structural Characteristics and Stereochemistry
The compound’s structure features a six-membered piperidine ring with a fluorine substituent at the 3-position and a cis-4-position azetidine group (a four-membered ring containing a nitrogen atom) . The fluorine atom enhances the molecule’s electronegativity and influences its binding affinity to biological targets, while the azetidine ring contributes to conformational rigidity and potential hydrogen-bonding interactions.
Key Structural Elements
| Feature | Description |
|---|---|
| Piperidine Core | Six-membered saturated ring with nitrogen at position 1. |
| Fluorine Substituent | At position 3, contributing to electronic and steric effects. |
| Azetidine Group | Four-membered ring fused to position 4, introducing cis stereochemistry. |
The cis configuration is critical, as it imposes spatial constraints that may influence molecular recognition in biological systems .
Synthesis and Manufacturing Processes
The synthesis of cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride involves multi-step reactions, starting from fluorinated piperidine precursors. While detailed protocols are proprietary, general strategies include:
Synthetic Pathways
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Fluorination of Piperidine: Introduction of fluorine at the 3-position via nucleophilic substitution or electrophilic fluorination.
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Azetidine Coupling: Attachment of the azetidine ring to the 4-position piperidine, ensuring cis stereochemistry through stereoselective reactions.
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Salt Formation: Conversion to the dihydrochloride form to enhance solubility and stability .
Industrial-scale production may utilize continuous flow reactors to optimize yields and minimize impurities.
Physicochemical Properties
The compound’s properties are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇Cl₂FN₂ | |
| Molecular Weight | 231.14 g/mol | |
| Solubility | Soluble in DMSO; limited data on aqueous solubility | |
| Storage | Stable at room temperature; hygroscopic |
Stability and Reactivity
Biological Activity and Mechanisms
While specific biological targets remain under investigation, the compound’s fluorinated and azetidine-containing structure suggests potential interactions with:
Proposed Mechanisms
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Enzyme Inhibition: The azetidine ring may mimic natural substrates, inhibiting proteases or kinases.
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Receptor Binding: Fluorine’s electronegativity could enhance binding to hydrophobic pockets in GPCRs or ion channels .
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Metabolic Stability: Fluorine’s electron-withdrawing effect may reduce hepatic metabolism, prolonging half-life .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Exposure Control: Avoid inhalation; use fume hoods.
Applications in Research and Drug Development
cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride serves as a building block in:
Key Applications
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Medicinal Chemistry: Intermediate for synthesizing kinase inhibitors or CNS-targeted drugs .
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Structure-Activity Relationship (SAR) Studies: Modulating fluorine and azetidine positions to optimize potency.
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Protein-Ligand Binding Assays: Probe for fluorine-mediated interactions in X-ray crystallography .
Comparative Analysis with Analogues
The compound differs from related fluorinated piperidines in stereochemistry and substituent placement:
| Compound | CAS Number | Key Features |
|---|---|---|
| cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride | 2105380-44-5 | Cis-4 azetidine, 3-fluoro |
| 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride | 194427-15-1 | Azetidine at 1-position, 4-fluoro |
| 4-Cyclobutyl-3-fluoropiperidine dihydrochloride | - | Cyclobutyl substituent, 3-fluoro |
Structural and Functional Differences
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Stereochemistry: Cis configuration vs. trans in some analogues.
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Substituent Position: Fluorine at 3 vs. 4 in others.
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Azetidine Attachment: Position 4 vs. 1 in related compounds .
Challenges and Future Directions
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